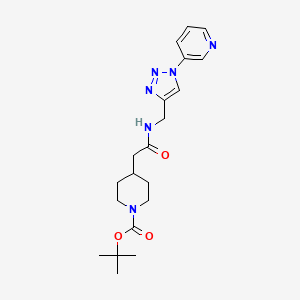

tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate

Description

The compound tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate is a piperidine-based derivative featuring a tert-butyl carbamate protecting group, a 2-oxoethyl linker, and a pyridinyl-triazolylmethyl substituent. Similar compounds are frequently synthesized via multi-step protocols involving nucleophilic substitutions, cyclizations, or amide couplings, as exemplified in the preparation of tert-butyl piperidine derivatives in and .

Properties

IUPAC Name |

tert-butyl 4-[2-oxo-2-[(1-pyridin-3-yltriazol-4-yl)methylamino]ethyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N6O3/c1-20(2,3)29-19(28)25-9-6-15(7-10-25)11-18(27)22-12-16-14-26(24-23-16)17-5-4-8-21-13-17/h4-5,8,13-15H,6-7,9-12H2,1-3H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFWGBWIKKPRCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CC(=O)NCC2=CN(N=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate typically involves multi-step organic synthesis. The common synthetic route includes the following key steps:

Preparation of Key Intermediates: : Synthesis of intermediate compounds like 1-(pyridin-3-yl)-1H-1,2,3-triazole and tert-butyl piperidine-1-carboxylate.

Coupling Reactions: : Using coupling agents to join the intermediate compounds. This often involves reaction conditions like the presence of base (e.g., sodium or potassium carbonate) and solvents (e.g., dichloromethane).

Final Compound Formation: : Oxidation and reduction steps under controlled temperature and pressure to get the final compound.

Industrial Production Methods

Industrial production may involve:

Scale-Up Process: : Adjusting laboratory-scale processes for larger production volumes.

Optimization of Reaction Conditions: : Using flow reactors and continuous processing to maintain consistent product quality.

Purification Techniques: : High-performance liquid chromatography (HPLC) and recrystallization methods to obtain pure compounds.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : tert-Butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: : It can also be subjected to reduction processes using reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: : Nucleophilic or electrophilic substitution reactions are common, using reagents like alkyl halides or organometallic compounds.

Common Reagents and Conditions

Oxidizing Agents: : KMnO₄, H₂O₂

Reducing Agents: : LiAlH₄, NaBH₄

Solvents: : Dichloromethane (DCM), methanol, ethanol

Catalysts: : Palladium on carbon (Pd/C)

Major Products

The reactions typically yield products based on the functional groups introduced or modified, such as:

Hydroxylated derivatives

Reduced amine or alcohol products

Substituted triazole or piperidine derivatives

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity

Research has shown that compounds similar to tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate exhibit significant antiviral properties. For instance, studies focusing on the inhibition of Ebola virus entry demonstrated that derivatives of this compound can effectively inhibit viral replication while maintaining low cytotoxicity levels in host cells .

Structure Activity Relationship (SAR)

The structural components of this compound are critical for its biological activity. The piperidine and triazole moieties contribute to its lipophilicity and binding affinity to biological targets, which enhances its potential as a therapeutic agent .

Synthesis and Derivatives

Synthesis Techniques

The synthesis of this compound involves several steps including the coupling of piperidine derivatives with triazole intermediates. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times . The ability to modify the piperidine and triazole components allows for the generation of a library of compounds with varying biological activities.

Case Studies on Derivatives

In one study, various derivatives of this compound were synthesized and evaluated for their antiviral properties against different strains of viruses. The results indicated that specific modifications to the triazole ring significantly enhanced antiviral activity .

Pharmacological Insights

Mechanism of Action

The mechanism through which this compound exerts its effects is believed to involve interference with viral entry mechanisms. The compound's ability to bind to viral proteins or host cell receptors may block the necessary interactions required for viral infection .

Summary Table of Research Findings

Mechanism of Action

The compound’s biological effects are primarily exerted through interactions with cellular targets, often involving binding to specific receptors or enzymes. The triazole ring can mimic natural substrate structures, making it a potent inhibitor or activator in biochemical pathways.

Molecular Targets and Pathways

Enzyme Inhibition: : Can inhibit enzymes like proteases and kinases, affecting signaling pathways.

Receptor Binding: : May bind to neurotransmitter receptors, influencing neuronal communication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents attached to the piperidine ring, the nature of the linker, and the heterocyclic systems. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations

Heterocyclic Diversity: The target compound’s pyridine-triazole system distinguishes it from analogs with indazole (e.g., ), benzimidazolone (e.g., ), or other triazole variants (e.g., ). The pyridine-triazole motif may enhance solubility and metal-binding capacity compared to bulkier bicyclic systems like indazole. The 1,2,3-triazole in the target compound (vs.

Linker Flexibility: The 2-oxoethylamino linker provides conformational flexibility absent in rigidly fused systems (e.g., benzimidazolone in ). This flexibility could optimize interactions with enzymes or receptors in biological systems.

Synthetic Complexity :

- The target compound’s synthesis likely requires sequential coupling of pyridine-triazole to the piperidine core, akin to methods in and . In contrast, benzimidazolone derivatives () are synthesized via cyclization reactions, which may limit functional group compatibility.

Physicochemical Properties :

- The molecular weight (397.47) and polarity of the target compound are higher than analogs like the benzimidazolone derivative (316.38, ), suggesting differences in solubility and bioavailability.

Research Implications

The structural uniqueness of the target compound positions it as a candidate for:

- Kinase inhibition: Pyridine-triazole systems are known to target ATP-binding pockets in kinases .

- Antimicrobial activity : Triazole derivatives often exhibit efficacy against bacterial/fungal targets .

Biological Activity

Tert-butyl 4-(2-oxo-2-(((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)ethyl)piperidine-1-carboxylate, a compound with diverse structural components, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 402.5 g/mol. Its complex structure includes a piperidine ring, a pyridine moiety, and a triazole group, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H30N4O4 |

| Molecular Weight | 402.5 g/mol |

| CAS Number | 2097902-81-1 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound demonstrated cytotoxic effects against various cancer cell lines, including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia) cells. The mechanism of action involved the induction of apoptosis through the activation of caspase pathways and inhibition of Bcl-2 proteins .

Antimicrobial Activity

The compound's triazole component may confer antifungal properties. Triazoles are known for their ability to inhibit fungal cytochrome P450 enzymes, leading to disrupted ergosterol synthesis—a critical component of fungal cell membranes. Preliminary tests have shown that related compounds exhibit potent activity against Candida albicans and Aspergillus species .

Neuroprotective Effects

Research has also suggested potential neuroprotective effects attributed to the piperidine structure. Compounds with similar frameworks have been studied for their ability to modulate neurotransmitter systems and exhibit anticonvulsant properties. For example, derivatives have shown promise in reducing seizure activity in animal models by enhancing GABAergic transmission .

The biological activities of this compound can be attributed to several mechanisms:

- Caspase Activation : Induces apoptosis in cancer cells.

- Cytochrome P450 Inhibition : Disrupts fungal cell membrane integrity.

- GABA Receptor Modulation : Enhances inhibitory neurotransmission in the nervous system.

Case Studies

A notable study screened a library of compounds for anticancer activity using multicellular spheroids as a model system. The results indicated that compounds with structures similar to tert-butyl 4-(2-oxo...) significantly inhibited tumor growth and induced apoptosis in cancer cells .

Another investigation into the antimicrobial properties revealed that derivatives exhibited minimum inhibitory concentrations (MICs) against various pathogens, suggesting potential for therapeutic applications in infectious diseases .

Q & A

Q. What are the common synthetic strategies for introducing the 1,2,3-triazole moiety into tert-butyl piperidine carboxylate derivatives?

The 1,2,3-triazole ring is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, a propargylamine intermediate reacts with an azide-containing pyridine derivative under Cu(I) catalysis (e.g., CuSO₄·5H₂O with sodium ascorbate) to achieve regioselective triazole formation. Post-synthetic steps may involve Boc protection/deprotection to maintain the piperidine ring's integrity. Purification often employs gradient elution with hexane/ethyl acetate (e.g., 3:1 to 1:1 v/v) to isolate the product .

Q. How is the tert-butyloxycarbonyl (Boc) group utilized in the synthesis, and what are standard deprotection conditions?

The Boc group protects the piperidine nitrogen during reactive steps (e.g., amidation or coupling). It is introduced using di-tert-butyl dicarbonate (Boc₂O) with a base like DMAP or TEA in dichloromethane. Deprotection is achieved with HCl in dioxane (4 M, 2 hours) or TFA in DCM (1:1 v/v, 30 minutes), followed by neutralization (NaHCO₃) and extraction (DCM/water) to yield the free amine .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Key techniques include:

- ¹H/¹³C NMR : To verify proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbonyl/amine functionalities.

- IR Spectroscopy : Confirmation of amide C=O stretches (~1650–1700 cm⁻¹) and Boc C=O (~1740 cm⁻¹).

- LC-MS : Ensures molecular ion consistency (e.g., [M+H]⁺ for C₂₁H₂₈N₆O₃: expected m/z ≈ 437.2) .

Advanced Research Questions

Q. How can researchers resolve contradictory NMR data arising from rotational isomers in intermediates?

Rotational isomers (e.g., restricted amide bond rotation) may split NMR signals. Solutions include:

Q. What methodologies optimize palladium-catalyzed cross-coupling reactions involving pyridinyl-triazole fragments?

Optimization strategies:

- Ligand Selection : XPhos or SPhos for Buchwald-Hartwig amination improves yield (e.g., 85–95% with Pd(OAc)₂/XPhos).

- Reaction Conditions : Use Cs₂CO₃ as base in tert-butanol at 100°C under N₂. Monitor via LC-MS to terminate at >90% conversion.

- Workup : Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography .

Q. How should researchers address low yields during the final amide bond formation step?

Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation methods:

- Coupling Reagents : Use HATU/DIPEA in DMF for activation.

- Microwave-Assisted Synthesis : 30 minutes at 80°C enhances reaction efficiency.

- Intermolecular vs. Intramolecular Pathways : Adjust stoichiometry (1.2:1 amine:acyl chloride) to favor desired product .

Contradiction Analysis & Experimental Design

Q. How to interpret conflicting mass spectrometry and elemental analysis data for this compound?

Discrepancies may arise from residual solvents or salt adducts. Strategies:

Q. What steps ensure reproducibility in multi-step syntheses of tert-butyl piperidine derivatives?

Critical controls:

- Moisture Sensitivity : Use anhydrous solvents and glovebox techniques for air-sensitive steps (e.g., Grignard reactions).

- Intermediate Characterization : Validate each step via TLC and ¹H NMR before proceeding.

- Catalyst Activation : Pre-mix Pd(OAc)₂ with ligands (e.g., XPhos) for 10 minutes in degassed solvent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.